molecular formula C25H24FNO5S B281229 Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B281229
M. Wt: 469.5 g/mol
InChI Key: UVMARTXYZXIZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that belongs to the class of naphthofurans. It is a synthetic compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it has been proposed that the compound inhibits the activity of various enzymes, including topoisomerase II, histone deacetylase, and phosphodiesterase. In addition, the compound has been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. The compound has also been found to inhibit the growth of fungal strains by inhibiting the activity of various enzymes. In addition, the compound has been found to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. The compound is synthetic, which allows for precise control over its chemical properties. The compound has also been studied extensively, which allows for a better understanding of its mechanism of action and its potential applications. However, the compound has limitations for lab experiments. The compound is not widely available, which can limit its use in experiments. In addition, the compound has not been studied extensively in vivo, which can limit its potential applications.

Future Directions

There are several future directions for the study of Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is to study the compound in vivo to better understand its potential applications in cancer treatment, antifungal therapy, and anti-inflammatory therapy. Another direction is to study the compound in combination with other drugs to determine its synergistic effects. Additionally, the synthesis methods of the compound could be optimized to increase its yield and reduce its cost. Finally, the compound could be modified to improve its potency and selectivity.

Synthesis Methods

Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been synthesized using various methods. One of the methods involves the reaction of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base, followed by the reaction with pentylamine. Another method involves the reaction of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base, followed by the reaction with pentylamine and triethylamine. The compound has also been synthesized using other methods, including the reaction of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base and the reaction with pentylamine and triethylamine.

Scientific Research Applications

Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has potential applications in scientific research. The compound has been studied for its antitumor activity, and it has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. The compound has also been studied for its antifungal activity, and it has been found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. In addition, the compound has been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models of inflammation.

properties

Molecular Formula

C25H24FNO5S

Molecular Weight

469.5 g/mol

IUPAC Name

pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C25H24FNO5S/c1-3-4-7-14-31-25(28)23-16(2)32-24-20-9-6-5-8-19(20)22(15-21(23)24)27-33(29,30)18-12-10-17(26)11-13-18/h5-6,8-13,15,27H,3-4,7,14H2,1-2H3

InChI Key

UVMARTXYZXIZER-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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